Ethyl 5,6-dihydropyridine-1(2H)-carboxylate is a member of the dihydropyridine family, which plays a significant role in medicinal chemistry, particularly as a calcium channel blocker. This compound is characterized by its unique structure and potential therapeutic applications, especially in cardiovascular treatments. Dihydropyridines are extensively studied for their biological properties, making them valuable in drug development and synthesis.
The compound is cataloged under the Chemical Abstracts Service number 52003-32-4 and can be sourced from various chemical suppliers. Its synthesis and applications are documented in numerous scientific publications and databases.
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate is classified as an organic compound, specifically a dihydropyridine derivative. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of ethyl 5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step reactions. A common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity during the synthesis. Purification steps such as recrystallization and chromatography are often necessary to meet quality standards for commercial use.
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate participates in various chemical reactions:
The oxidation process typically yields pyridine derivatives, while reduction leads to piperidine derivatives. Substitution reactions can generate various substituted dihydropyridine compounds .
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate acts primarily as a calcium channel blocker. Its mechanism involves binding to calcium channels on cell membranes, inhibiting the influx of calcium ions into cells. This action results in vasodilation and reduced blood pressure, similar to other dihydropyridine derivatives used therapeutically for hypertension management .
Relevant analytical data include infrared (IR) spectra that show characteristic absorption bands corresponding to functional groups present in the molecule .
Ethyl 5,6-dihydropyridine-1(2H)-carboxylate has several scientific applications:
This compound's versatility makes it an important subject of study within medicinal chemistry and synthetic organic chemistry.
Regioselective modification of the dihydropyridine ring enables targeted access to pharmacologically relevant architectures. The C4 position exhibits enhanced electrophilicity due to conjugation with the adjacent unsaturated system, making it amenable to nucleophilic displacement or transition metal-catalyzed coupling. A pivotal advancement involves the synthesis of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 375854-77-6), where the triflyloxy group serves as a versatile leaving group for Pd(0)-catalyzed cross-coupling [6]. This intermediate facilitates Suzuki-Miyaura and Stille reactions with aryl/heteroaryl nucleophiles under mild conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, DMF, 60°C), achieving >85% yields for electron-deficient aryl boronic acids [6].
Comprehensive regioselectivity is further demonstrated through directed ortho-metalation at C3 using strong bases (e.g., LDA at −78°C), followed by electrophilic quenching with aldehydes or iodomethane to install alkyl or hydroxylalkyl groups [3]. The C2-carbethoxy group directs metalation regiochemistry, suppressing competing C4 functionalization.
Table 1: Regioselective Functionalization at Key Positions
Position | Reagent/System | Product Class | Yield Range | Key Application |
---|---|---|---|---|
C4 | Tf₂O, pyridine | Triflates (e.g., CAS 375854-77-6) | 75-92% | Pd-catalyzed cross-coupling |
C3 | LDA/Electrophile (R⁺) | 3-Substituted DHP carboxylates | 60-85% | Chiral building blocks |
C5-C6 olefin | Halogenation (Br₂, NBS) | Dibromides | 70-88% | Natural product synthesis |
Two dominant cyclization strategies afford the 1,2-dihydropyridine carboxylate framework: reductive partial hydrogenation of pyridinium salts and photochemical ring expansion. The Fowler method employs sodium borohydride reduction of N-carbomethoxy pyridinium salts under kinetic control, where solvent polarity dictates regioselectivity [3]. In methanol at −70°C, 1,2-dihydropyridines form exclusively (86–88% yield), while THF at 0°C yields 35–40% 1,4-isomer contamination [3]. This protocol enables gram-scale synthesis of Ethyl 5,6-dihydropyridine-1(2H)-carboxylate from pyridine and ethyl chloroformate.
Alternatively, photochemical [2+2] cycloaddition of 1-aza-1,3-butadienes generates bicyclic intermediates that undergo thermal ring opening to 1,2-DHPs. Beeken et al. demonstrated this using N-carbomethoxy-2-azabutadiene, where irradiation forms a bicyclo[2.2.0]hexene intermediate, which rearranges at 80°C to Ethyl 5,6-dihydropyridine-1(2H)-carboxylate derivatives [3].
Table 2: Cyclization Methods for Core Assembly
Method | Conditions | Regioselectivity | Yield | Advantages |
---|---|---|---|---|
Borohydride reduction | NaBH₄, MeOH, −70°C | 1,2-DHP exclusive | 86-88% | Scalable, avoids transition metals |
Photochemical ring opening | hv (254 nm), then Δ (80°C) | 1,2-DHP selective | 65-75% | Stereocontrol via substrate design |
Birch reduction | Na/naphthalene, THF, −78°C | 1,2-DHP predominant | 70-82% | Tolerates electron-withdrawing groups |
Multicomponent reactions (MCRs) offer atom-efficient routes to complex DHPs. The classical Hantzsch synthesis combines aldehydes, β-ketoesters, and ammonia to form 1,4-DHPs, but 1,2-DHP carboxylates require modified approaches. A three-component coupling of pyridinium salts, Grignard reagents, and electrophiles generates polysubstituted derivatives. For example, N-acyl pyridinium ions (formed in situ from pyridine and chloroformates) undergo nucleophilic addition with organomagnesium reagents, trapping the enolate with aldehydes to install C2 and C4 substituents simultaneously [3].
Reductive alkylation represents another MCR paradigm: Fowler’s protocol reduces pyridinium salts with NaBH₄ in the presence of alkyl halides, leading to C2-alkylated 1,2-DHPs. This one-pot sequence achieves 58–87% yields for benzyl, vinyl, or arylalkyl substituents [3].
Table 3: Multicomponent Reaction Platforms
Components | Conditions | Product | Yield | Functionality |
---|---|---|---|---|
Pyridine + R¹OCOCl + R²MgBr + R³CHO | THF, −78°C to 25°C | 2,4-Disubstituted 1,2-DHPs | 60-87% | R² = alkyl/aryl; R³ = alkyl |
3-Ethylpyridine + ClCOOCH₃ + NaBH₄ + RBr | MeOH, −70°C | 2-Alkylated DHPs (e.g., CAS 52003-32-4) | 58-85% | R = benzyl, allyl, alkyl |
Chiral 1,2-DHPs serve as precursors to enantiopure alkaloids and pharmaceuticals. Two asymmetric strategies predominate: chiral auxiliary-mediated diastereoselection and catalytic asymmetric hydrogenation. Comins’ approach utilizes (−)-8-phenylmenthol-derived chloroformates to generate N-acylpyridinium salts. Nucleophilic addition with Grignard reagents proceeds via stereodirecting effects of the bulky auxiliary, affording 1,2-DHPs with up to 92% diastereomeric excess (de) [3]. Subsequent auxiliary removal yields enantiopure Ethyl 2-substituted-5,6-dihydropyridine-1(2H)-carboxylates, pivotal for synthesizing ibogaine and oseltamivir intermediates [3].
Alternatively, Birch reduction of chiral N-acylpyridines achieves enantioselective protonation. Donohoe et al. demonstrated that sodium naphthalenide reduction in THF at −78°C, followed by chiral proton source quenching (e.g., N-Boc-proline), delivers 1,2-DHPs with 80–90% ee [3].
Table 4: Asymmetric Synthesis Approaches
Strategy | Chiral Source | Conditions | de/ee | Product Utility |
---|---|---|---|---|
Chiral auxiliary (Comins) | (−)-8-Phenylmenthol chloroformate | RMgX, THF, −78°C | 76-92% de | Isoquinuclidine alkaloids |
Asymmetric protonation (Donohoe) | N-Boc-proline | Na/naphthalene, −78°C | 80-90% ee | Tetrahydroisoquinoline precursors |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2